molecular formula C9H9N3O B1603744 1H-Indole-6-carbohydrazide CAS No. 851211-74-0

1H-Indole-6-carbohydrazide

Cat. No.: B1603744
CAS No.: 851211-74-0
M. Wt: 175.19 g/mol
InChI Key: IUMFFGBZQDGHEM-UHFFFAOYSA-N
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Description

1H-Indole-6-carbohydrazide is a chemical compound with the molecular formula C9H9N3O and a molecular weight of 175.19 .


Synthesis Analysis

The synthesis of indole carbohydrazide derivatives, such as this compound, often starts from methyl 1H-indole-3-carboxylate and ethyl 1H-indole-2-carboxylate, which are reacted with hydrazine monohydrate 99%. The aldol condensation of the later compound with aromatic aldehydes leads to the formation of the title compounds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9N3O/c10-12-9(13)7-2-1-6-3-4-11-8(6)5-7/h1-5,11H,10H2,(H,12,13) .


Chemical Reactions Analysis

Indole carbohydrazide derivatives are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .

Scientific Research Applications

Antioxidant and Enzyme Inhibition Properties

1H-Indole-6-carbohydrazide derivatives have been explored for their antioxidant properties. The synthesis of novel indole carbohydrazides, particularly 4,6-dimethoxy-1H-indole-2-carbohydrazides, showed promising antioxidant activity, assessed through various assays like DPPH free radical scavenging and ABTS cationic radical decolorization. Additionally, these compounds exhibited significant acetylcholinesterase and butyrylcholinesterase enzyme inhibition, suggesting potential applications in treating diseases like Alzheimer's (Bingul et al., 2019).

α-Amylase Inhibition

Indole carbohydrazide derivatives have been synthesized and evaluated for their α-amylase inhibitory potential. Certain analogs demonstrated potent α-amylase inhibition, indicating their potential application in managing conditions like diabetes (Noreen et al., 2017).

Chemosensor Development

Research into indole-based carbohydrazides has led to the development of novel chemosensors. For instance, a specific derivative, N,N',N'-tetraacetyl-4,6-dimethoxyindole-based compound, was synthesized and found to be an effective dual chemosensor for recognizing Fe3+ and Cu2+ ions. This application is crucial in environmental monitoring and analytical chemistry (Şenkuytu et al., 2019).

Anticancer Properties

Several indole-2-carbohydrazide derivatives have been synthesized and shown to possess remarkable antiproliferative activity against various cancer cell lines. These compounds have been evaluated for their potential as tubulin polymerization inhibitors, indicating their application in the development of new anticancer therapies (Kazan et al., 2019).

Synthesis of Heterocycles with Biological Activity

Indole carbohydrazides serve as key intermediates in the synthesis of various heterocyclic compounds with biological activities. They have been utilized in creating new molecules with antimicrobial, anti-inflammatory, and antiproliferative properties, highlighting their significance in medicinal chemistry (Narayana et al., 2009).

Antimycobacterial and Antituberculosis Activity

Compounds derived from indole carbohydrazides have shown promising results in inhibiting Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. This suggests their potential use in developing new treatments for this infectious disease (Velezheva et al., 2016).

Safety and Hazards

The safety information for 1H-Indole-6-carbohydrazide indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 .

Properties

IUPAC Name

1H-indole-6-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-12-9(13)7-2-1-6-3-4-11-8(6)5-7/h1-5,11H,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMFFGBZQDGHEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618282
Record name 1H-Indole-6-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851211-74-0
Record name 1H-Indole-6-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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